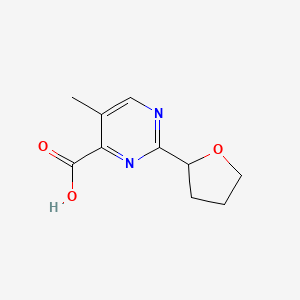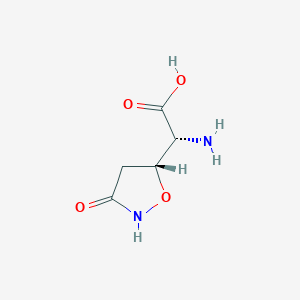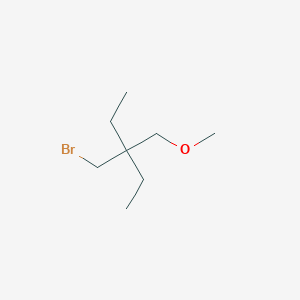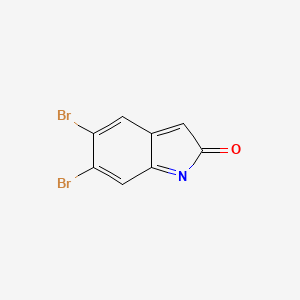
5,6-Dibromoindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromoindol-2-one is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromoindol-2-one typically involves the bromination of indole derivatives. One common method is the bromination of indole-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 6 positions of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromoindol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of the indole ring.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5,6-Dibromoindol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6-Dibromoindol-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The bromine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-one: A mono-brominated derivative with similar chemical properties but potentially different biological activities.
6-Bromoindole-2-one: Another mono-brominated derivative with unique properties.
5,7-Dibromoindole-2-one: A dibrominated derivative with bromine atoms at different positions on the indole ring.
Uniqueness
5,6-Dibromoindol-2-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. The presence of two bromine atoms at the 5 and 6 positions can enhance its potential as a versatile intermediate for the synthesis of various indole derivatives and its effectiveness in biological applications.
Properties
Molecular Formula |
C8H3Br2NO |
|---|---|
Molecular Weight |
288.92 g/mol |
IUPAC Name |
5,6-dibromoindol-2-one |
InChI |
InChI=1S/C8H3Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3H |
InChI Key |
JTNREXQASKUOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


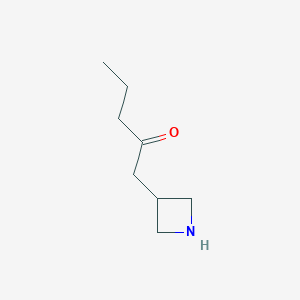
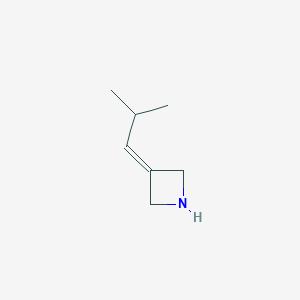
![N-[2-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15252374.png)
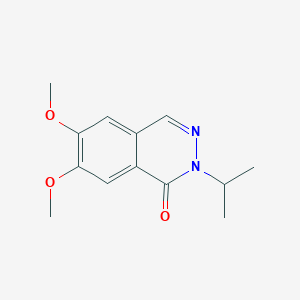
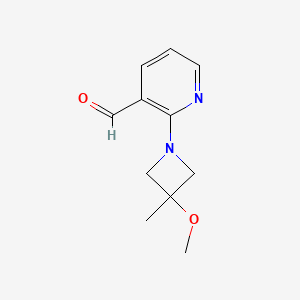
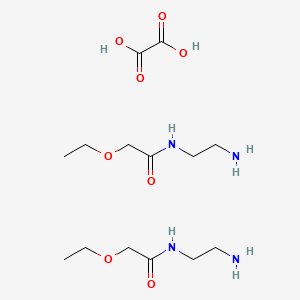
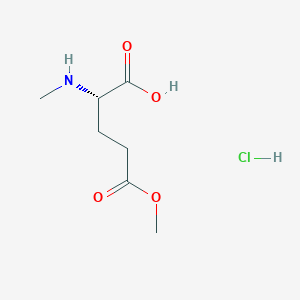
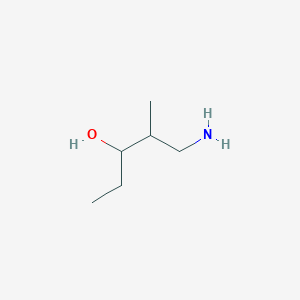
![[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B15252405.png)
![Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15252417.png)
![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B15252424.png)
